1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride
Description
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H18ClNO and a molecular weight of 251.75 g/mol . This compound is known for its unique structure, which combines an indeno-furan moiety with an ethanamine group, making it a subject of interest in various fields of scientific research .
Properties
IUPAC Name |
1-(3-methyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-8-12-6-10-4-3-5-11(10)7-13(12)16-14(8)9(2)15;/h6-7,9H,3-5,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDZSKUZUJQPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C3CCCC3=C2)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the indeno-furan core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-furan structure.
Introduction of the ethanamine group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the indeno-furan core.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine: This compound lacks the hydrochloride group and has a slightly different chemical behavior.
2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide: This compound has a different substituent on the indeno-furan core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities .
Biological Activity
1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride, commonly referred to as AM-2201, is a synthetic cannabinoid that has garnered attention for its potential biological activities. Structurally, it features an indeno-furan core with an ethanamine side chain, which contributes to its unique pharmacological properties. This article provides a comprehensive overview of the biological activity of AM-2201, focusing on its interactions with cannabinoid receptors and implications for therapeutic applications.
The molecular formula of AM-2201 is C14H18ClNO, with a molecular weight of approximately 251.75 g/mol. Its structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClNO |
| Molecular Weight | 251.75 g/mol |
| CAS Number | 1240528-72-6 |
AM-2201 primarily interacts with the cannabinoid receptors CB1 and CB2 in the brain. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood regulation, and appetite control. The compound's binding affinity to these receptors modulates neurotransmitter release, leading to its observed biological effects.
Key Findings:
- Analgesic Properties : Research indicates that AM-2201 exhibits significant analgesic effects, making it a candidate for pain management therapies. Its mechanism involves the inhibition of pain pathways through cannabinoid receptor activation.
- Anti-inflammatory Effects : Studies have shown that AM-2201 may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
Biological Activity and Case Studies
Several studies have investigated the biological activity of AM-2201 and its analogs:
- Receptor Binding Studies : A study demonstrated that AM-2201 binds selectively to CB1 receptors with high affinity, comparable to that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
- In Vivo Studies : Animal models have been utilized to assess the pharmacological effects of AM-2201. For instance, one study reported that administration of AM-2201 resulted in significant reductions in nociceptive responses in rodent models, indicating its potential as an analgesic agent.
- Comparative Analysis : In a comparative study involving various synthetic cannabinoids, AM-2201 was found to exhibit a distinct profile in terms of receptor selectivity and potency compared to other compounds like JWH-018 and JWH-073 .
Table: Comparative Biological Activity of Synthetic Cannabinoids
| Compound | CB1 Affinity (Ki) | Analgesic Effect | Anti-inflammatory Effect |
|---|---|---|---|
| AM-2201 | 0.5 nM | High | Moderate |
| JWH-018 | 0.9 nM | Moderate | Low |
| JWH-073 | 2.0 nM | Low | Low |
Therapeutic Implications
Given its pharmacological profile, AM-2201 has potential therapeutic applications in several areas:
- Pain Management : Its analgesic properties suggest it could be developed into a treatment for chronic pain conditions.
- Mood Disorders : The compound's interaction with cannabinoid receptors may also indicate potential benefits in managing mood disorders such as anxiety and depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
